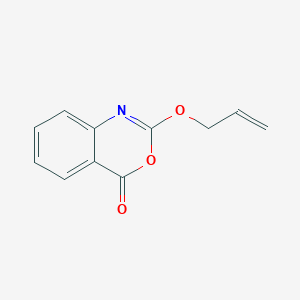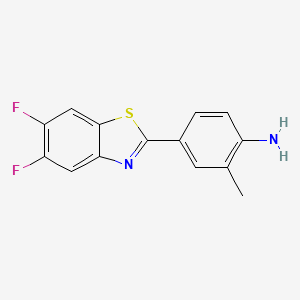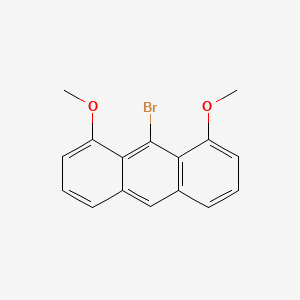
9-Bromo-1,8-dimethoxyanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-1,8-dimethoxyanthracene is an anthracene derivative characterized by the presence of bromine and methoxy groups at specific positions on the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-1,8-dimethoxyanthracene typically involves the bromination of 1,8-dimethoxyanthracene. One common method employs N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by light or other radical initiators, leading to the formation of bromine radicals that selectively brominate the anthracene at the 9-position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-1,8-dimethoxyanthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in Suzuki or Sonogashira cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed depend on the specific reactions. For example, coupling reactions can yield various substituted anthracenes, while oxidation might produce anthraquinones.
Scientific Research Applications
9-Bromo-1,8-dimethoxyanthracene has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in sensors and imaging.
Material Science: Employed in the synthesis of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-Bromo-1,8-dimethoxyanthracene in various applications involves its ability to participate in electronic transitions. The bromine and methoxy groups influence the electronic distribution within the anthracene ring, affecting its reactivity and interaction with other molecules. In photophysical applications, the compound’s ability to absorb and emit light is crucial, with the methoxy groups enhancing its fluorescence properties .
Comparison with Similar Compounds
9,10-Dimethoxyanthracene: Lacks the bromine substituent, leading to different reactivity and photophysical properties.
9-Bromoanthracene: Does not have methoxy groups, affecting its electronic properties and applications.
1,8-Dimethoxyanthracene: Similar structure but without the bromine atom, resulting in different chemical behavior.
Uniqueness: 9-Bromo-1,8-dimethoxyanthracene is unique due to the combined presence of bromine and methoxy groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Properties
CAS No. |
322406-02-0 |
|---|---|
Molecular Formula |
C16H13BrO2 |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
9-bromo-1,8-dimethoxyanthracene |
InChI |
InChI=1S/C16H13BrO2/c1-18-12-7-3-5-10-9-11-6-4-8-13(19-2)15(11)16(17)14(10)12/h3-9H,1-2H3 |
InChI Key |
ZJIZSOKTYFSLAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC3=C(C(=CC=C3)OC)C(=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


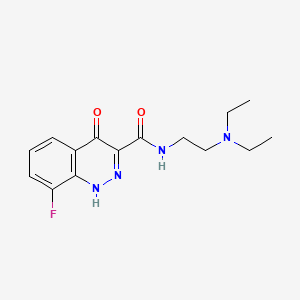

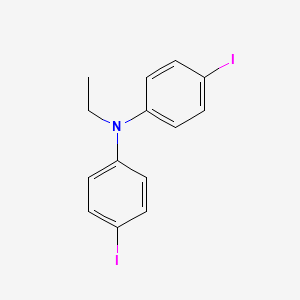
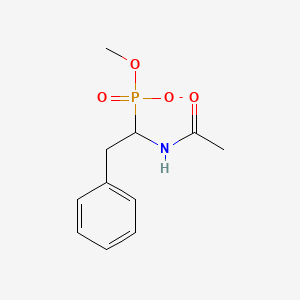

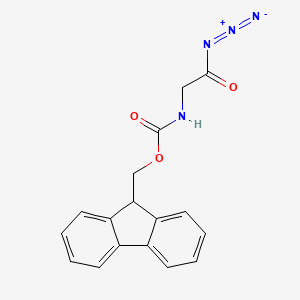
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)
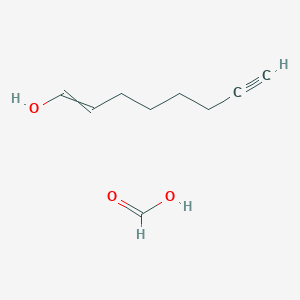
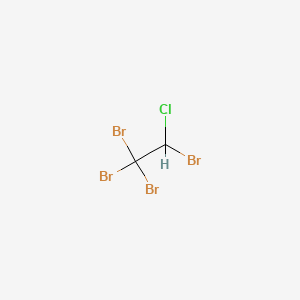
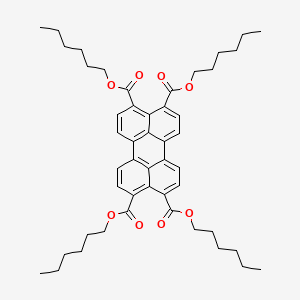
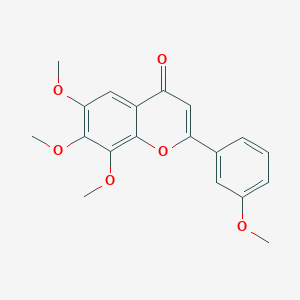
![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)
